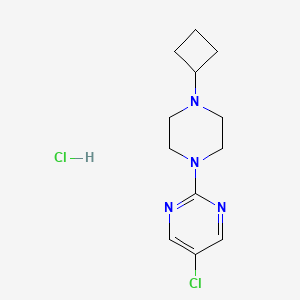
5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. The compound is a pyrimidine derivative that has been synthesized and studied extensively for its biochemical and physiological properties.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride involves the reaction of 5-chloropyrimidine with 4-cyclobutylpiperazine in the presence of a suitable solvent and base to form the desired product. The product is then isolated and purified by recrystallization or other suitable methods.
Starting Materials
5-chloropyrimidine, 4-cyclobutylpiperazine, Suitable solvent (e.g. DMF, DMSO), Base (e.g. K2CO3, NaOH)
Reaction
Step 1: Dissolve 5-chloropyrimidine (1.0 equiv) and 4-cyclobutylpiperazine (1.2 equiv) in a suitable solvent (e.g. DMF, DMSO) at room temperature., Step 2: Add a base (e.g. K2CO3, NaOH) to the reaction mixture and stir at room temperature for several hours., Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 4: Purify the product by recrystallization or other suitable methods., Step 5: Convert the product to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent (e.g. ethanol)., Step 6: Isolate and purify the hydrochloride salt by recrystallization or other suitable methods.
Mechanism Of Action
The mechanism of action of 5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride involves the inhibition of various enzymes and receptors, which leads to the modulation of various physiological processes. For example, the inhibition of PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), which results in vasodilation and improved blood flow. Similarly, the inhibition of 5-HT1A and D2 dopamine receptors leads to the modulation of neurotransmitter levels, which can improve mood and alleviate symptoms of depression and Parkinson's disease.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride are dependent on its mechanism of action. The compound has been found to exhibit potent vasodilatory effects, which can improve blood flow and alleviate symptoms of erectile dysfunction. Additionally, the compound has been found to modulate neurotransmitter levels, which can improve mood and alleviate symptoms of depression and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride in lab experiments is its potent inhibitory activity against various enzymes and receptors. This property makes it a useful tool for studying the physiological processes that are modulated by these enzymes and receptors. However, one limitation of using the compound is its potential toxicity and side effects, which can affect the validity of the results obtained from lab experiments.
Future Directions
There are several future directions for research on 5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride. One area of research is the development of more potent and selective inhibitors of specific enzymes and receptors. Additionally, the compound's potential use in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis, could be explored. Finally, the development of new synthesis methods and purification techniques could improve the yield and purity of the compound, making it more accessible for research and potential pharmaceutical applications.
Scientific Research Applications
5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride has been extensively studied for its potential pharmaceutical applications. The compound has been found to exhibit potent inhibitory activity against various enzymes and receptors, including phosphodiesterase 5 (PDE5), 5-HT1A, and D2 dopamine receptors. These properties make it a potential candidate for the treatment of various diseases, including erectile dysfunction, depression, and Parkinson's disease.
properties
IUPAC Name |
5-chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4.ClH/c13-10-8-14-12(15-9-10)17-6-4-16(5-7-17)11-2-1-3-11;/h8-9,11H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEQUCBWALPKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=NC=C(C=N3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

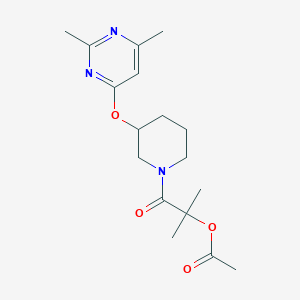
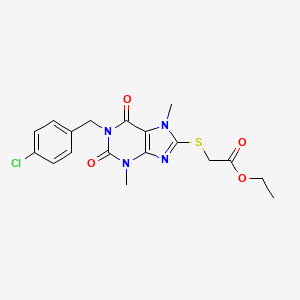
![Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate](/img/structure/B2936964.png)
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2936965.png)
![N-[(4-methylphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2936968.png)
![Isopropyl 2-(allylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2936970.png)
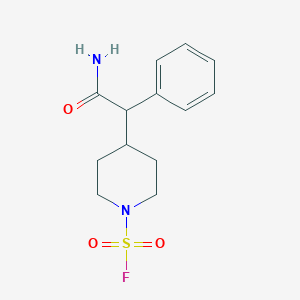
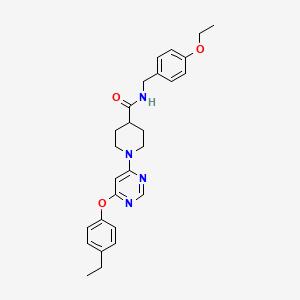
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyanophenyl)amino]acetamide](/img/structure/B2936977.png)
![1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2936978.png)
![2-chloro-7,8,9,10-tetrahydro-11H-[1]benzothieno[2',3':4,5]pyrimido[1,2-b]pyridazin-11-one](/img/structure/B2936979.png)
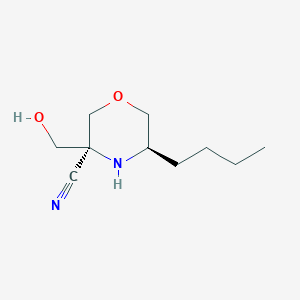
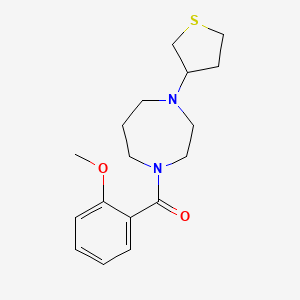
![6-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2936983.png)